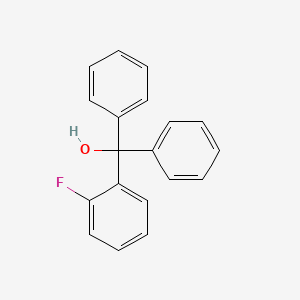
(2-Fluorophenyl)diphenylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluorophenyl)diphenylmethanol is an organic compound that belongs to the class of diaryl alcohols It is characterized by the presence of a fluorine atom on the phenyl ring, which distinguishes it from other diphenylmethanol derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2-Fluorophenyl)diphenylmethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-fluorobenzophenone to yield the desired product. Another method includes the reduction of 2-fluorobenzophenone using sodium borohydride or zinc dust .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Friedel-Crafts alkylation followed by hydrolysis or alcoholysis. This method is advantageous due to its simplicity and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Fluorophenyl)diphenylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted diphenylmethanol derivatives, ketones, and alcohols .
Wissenschaftliche Forschungsanwendungen
(2-Fluorophenyl)diphenylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Industry: The compound is employed in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Fluorophenyl)diphenylmethanol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, thereby influencing various biochemical pathways. This interaction can lead to the modulation of enzyme activity and receptor binding, which is crucial in its medicinal applications .
Vergleich Mit ähnlichen Verbindungen
Diphenylmethanol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
Bis(4-fluorophenyl)methanol: Contains two fluorine atoms, leading to distinct applications and reactivity.
Uniqueness: (2-Fluorophenyl)diphenylmethanol is unique due to the presence of a single fluorine atom on the phenyl ring, which imparts specific chemical properties and enhances its reactivity in various reactions. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
427-24-7 |
|---|---|
Molekularformel |
C19H15FO |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(2-fluorophenyl)-diphenylmethanol |
InChI |
InChI=1S/C19H15FO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H |
InChI-Schlüssel |
ZDDNNHRUHWOYQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


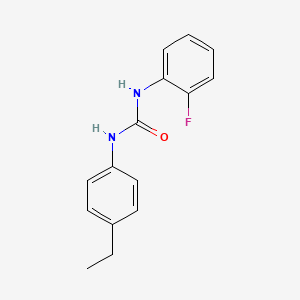


![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)
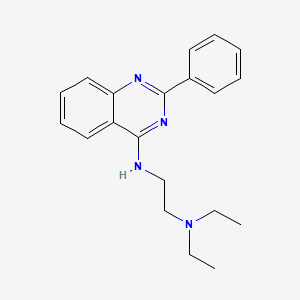
![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)
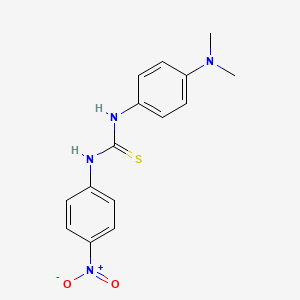
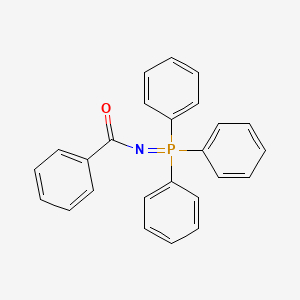

![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)



![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11948530.png)
